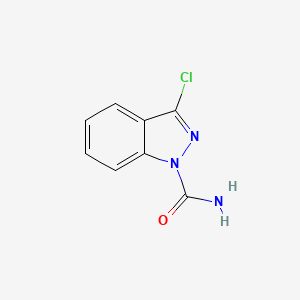

3-Chloroindazole-1-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClN3O |

|---|---|

Molecular Weight |

195.60 g/mol |

IUPAC Name |

3-chloroindazole-1-carboxamide |

InChI |

InChI=1S/C8H6ClN3O/c9-7-5-3-1-2-4-6(5)12(11-7)8(10)13/h1-4H,(H2,10,13) |

InChI Key |

CGMLPKUZFDFJBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2C(=O)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloroindazole 1 Carboxamide and Analogues

Retrosynthetic Analysis of the 3-Chloroindazole-1-carboxamide Framework

A logical retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection approaches. The most straightforward disconnection is at the N-1 amide bond, which simplifies the molecule to the key intermediate, 3-chloroindazole, and a suitable aminocarbonylating agent. This approach highlights the importance of efficient methods for the N-1 functionalization of the indazole ring.

A more fundamental disconnection involves breaking the bonds of the indazole ring itself. This leads back to simpler, more readily available starting materials such as substituted anilines or benzonitriles. This pathway underscores the significance of developing robust methods for the initial construction of the 3-chloroindazole core.

Synthesis of Precursor Intermediates

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors. This section details the synthesis of 3-chloroindazole derivatives and the subsequent introduction of the N-1 carboxamide group.

Preparation of Key 3-Chloroindazole Derivatives

The 3-chloroindazole core is a crucial building block, and its synthesis can be achieved through several routes.

A common and well-established method for the synthesis of 3-chloroindazole involves the chlorination of indazolone. Indazolone itself can be prepared from o-hydrazinobenzoic acid hydrochloride. The process typically involves refluxing o-hydrazinobenzoic acid hydrochloride in an acidic aqueous solution to induce cyclization. orgsyn.org The resulting indazolone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) in the presence of a base like pyridine, to yield 3-chloroindazole. orgsyn.org The reaction proceeds with good yields, generally ranging from 68% to 74%. orgsyn.org

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Indazolone | POCl₃, Pyridine, 128-140°C | 3-Chloroindazole | 68-74 | orgsyn.org |

| Indazolone | POCl₃, Pyridine, Reflux | 3-Chloroindazole | 80 | orgsyn.org |

Table 1: Synthesis of 3-Chloroindazole from Indazolone

While the indazolone route is prevalent, alternative methods for the synthesis of 3-chloroindazoles have been developed. One such method starts from 2,6-dichlorobenzonitrile. This approach involves a two-step sequence beginning with regioselective bromination to yield 3-bromo-2,6-dichlorobenzonitrile, followed by cyclization with hydrazine (B178648) hydrate (B1144303) to form a 3-amino-7-chloroindazole derivative. Although this route provides a 7-chloro substituted indazole, it demonstrates the utility of substituted benzonitriles as precursors for the indazole core. Further modifications would be necessary to achieve the desired 3-chloro substitution pattern. Another approach involves the diazotization of 3-bromo-2-methylaniline (B1266185) followed by a basic cyclization to construct a 4-chloroindazole. pharmablock.com

Introduction of the Carboxamide Moiety at the N-1 Position

With the 3-chloroindazole core in hand, the next critical step is the introduction of the carboxamide group at the N-1 position. The alkylation of the indazole ring can result in a mixture of N-1 and N-2 isomers, and the regioselectivity is influenced by steric and electronic factors. thieme-connect.de For 3-substituted indazoles, N-1 alkylation is generally favored. researchgate.net

A common strategy involves a two-step process: N-alkylation followed by amidation. For instance, the N-1 position can be alkylated with a suitable electrophile, such as an alkyl halide, in the presence of a base like sodium hydride (NaH) in an appropriate solvent like tetrahydrofuran (B95107) (THF). The resulting N-1 alkylated intermediate can then be converted to the desired carboxamide.

More direct methods for introducing the carboxamide functionality have also been explored. One approach is the reaction of 3-chloroindazole with an isocyanate. This reaction can directly install the N-carboxamide group in a single step. Another method involves the use of coupling agents to facilitate the reaction between 3-chloroindazole and a carbamoyl (B1232498) chloride or a related reagent. For example, a patent describes the treatment of a 3-aminoindazole with a derivative of carbonic acid to form the corresponding N-carboxylic acid derivative. googleapis.com

Direct Synthetic Strategies for this compound Scaffolds

Efforts have been made to develop more convergent and efficient syntheses of N-acyl-3-chloroindazoles. One-pot procedures that combine multiple reaction steps without the isolation of intermediates are highly desirable. For example, a one-pot synthesis of N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinolines has been reported, which suggests the potential for similar strategies to be applied to the synthesis of 3-chloroindazole-1-carboxamides. rsc.org

A notable direct approach involves the decarboxylative C–N coupling of 3-chloroindazole with a suitable carboxylic acid. This method, which can be mediated by dual copper and photoredox catalysis, offers a novel way to form the N-1 bond with a pre-functionalized fragment, potentially streamlining the synthesis of complex analogues. researchgate.netscispace.com

Regioselective Functionalization in Indazole Systems

The indazole core possesses two nitrogen atoms, N-1 and N-2, which can both undergo reactions such as alkylation, leading to the formation of regioisomers. researchgate.netbohrium.com The selective functionalization of one nitrogen over the other is a significant challenge in indazole synthesis.

Control of Regioselectivity at N-1 and N-2 Positions

The regioselectivity of N-functionalization in indazoles is highly dependent on the reaction conditions. researchgate.net Generally, direct alkylation of 1H-indazoles results in a mixture of N-1 and N-2 substituted products. beilstein-journals.org However, specific conditions can favor one isomer over the other. For instance, thermodynamic control, often achieved through longer reaction times, tends to yield the more stable N-1 regioisomer. nih.gov Conversely, kinetic control, with shorter reaction times, can favor the formation of the N-2 isomer. nih.gov

The choice of base and solvent also plays a crucial role. Studies have shown that using sodium hydride (NaH) in tetrahydrofuran (THF) is a promising system for achieving high N-1 selectivity in the alkylation of various substituted indazoles. researchgate.netnih.gov In contrast, other conditions might lead to nearly equal ratios of N-1 and N-2 products. bohrium.com For example, N-benzylation of non-substituted indazoles under basic conditions with potassium carbonate in DMF resulted in an almost equal mixture of the two regioisomers. bohrium.com

Impact of Substituents on Regioisomeric Distribution, with Focus on 3-Carboxamide Indazoles

Substituents on the indazole ring exert significant electronic and steric effects that influence the N-1/N-2 regioisomeric distribution during functionalization. researchgate.netnih.gov For 3-substituted indazoles, the nature of the substituent at the C-3 position is particularly impactful.

Research has demonstrated that indazoles bearing a carboxamide group at the C-3 position exhibit high regioselectivity for N-1 alkylation. researchgate.netnih.gov In one study, 3-carboxamide indazoles, along with other C-3 substituted indazoles like 3-carboxymethyl and 3-tert-butyl, showed greater than 99% N-1 regioselectivity when alkylated using sodium hydride in THF. nih.gov This high selectivity is attributed to the electronic properties of the carboxamide group.

Conversely, substituents at other positions can direct functionalization to the N-2 position. For example, indazoles with electron-withdrawing groups like nitro (NO2) or carboxylate (CO2Me) at the C-7 position have been shown to confer excellent N-2 regioselectivity, with ratios of ≥ 96%. researchgate.netnih.gov The electronic influence of substituents on the regiochemical outcome is a critical consideration in the design of synthetic routes to specifically substituted indazole derivatives.

Table 1: Effect of C-3 Substituent on N-1/N-2 Regioselectivity of Indazole Alkylation

| C-3 Substituent | N-1 Selectivity | Reference |

|---|---|---|

| Carboxamide | >99% | nih.gov |

| Carboxymethyl | >99% | nih.gov |

| tert-Butyl | >99% | nih.gov |

| COMe | >99% | nih.gov |

Advanced Catalytic Approaches in Indazole Synthesis

Modern synthetic chemistry has seen the emergence of powerful catalytic methods for the construction and functionalization of heterocyclic compounds like indazoles. These approaches offer high efficiency, selectivity, and functional group tolerance.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura for Indazole Derivatives)

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with a halide, is particularly effective for the synthesis of arylated indazole derivatives. thieme-connect.comthieme-connect.comrsc.org

This methodology has been successfully applied to synthesize a variety of substituted indazoles in good to excellent yields. thieme-connect.comthieme-connect.comresearchgate.net For instance, a highly efficient one-pot synthesis of benzo[g]indazole derivatives was achieved through a cascade Suzuki-Miyaura coupling and aldol (B89426) condensation reaction using a Pd(OAc)2/S-Phos catalytic system. thieme-connect.comthieme-connect.com This method demonstrated broad tolerance for various substituents on the coupling partners. thieme-connect.comthieme-connect.com The Suzuki-Miyaura reaction has also been used for the C-7 arylation of 4-substituted 1H-indazoles, providing a route to novel derivatives with potential biological activity. rsc.org The reaction conditions are generally mild, and the boronic acids used are often stable and commercially available, making this a versatile and practical approach. nih.gov

Photoredox and Dual Catalysis for Carbon-Nitrogen Bond Formation

Visible-light photoredox catalysis has emerged as a powerful strategy for forming chemical bonds under mild conditions. This approach utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. nih.gov The synergistic combination of photoredox catalysis with transition metal catalysis, known as dual or metallaphotoredox catalysis, has enabled the development of novel cross-coupling reactions for C-N bond formation. nih.gov

This dual catalytic system has been successfully employed for the synthesis of indazole derivatives. For example, the alkylation of indazoles has been achieved through a dual copper/photoredox catalysis system that couples N-nucleophiles with alkyl carboxylic acids. nih.gov While the copper catalyst is essential for the C-N bond formation, the presence of the photocatalyst and light significantly improves reaction efficiency for certain substrates. nih.gov Another example involves a combined gold and photoredox catalysis approach for the synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes. d-nb.info This dual system promotes the reaction under visible light, leading to good yields and regioselectivity. d-nb.info

Mechanistic Investigations of Catalytic Cycles in Indazole Functionalization

Understanding the mechanistic pathways of these catalytic reactions is crucial for optimizing existing methods and developing new ones. Mechanistic studies often involve a combination of experimental techniques and computational calculations.

In the context of transition-metal-catalyzed reactions, a plausible mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with steps of oxidative addition, transmetalation, and reductive elimination at the palladium center. mdpi.com For photoredox and dual catalysis, the proposed mechanisms typically involve the generation of radical intermediates through SET processes. In the dual copper/photoredox alkylation of indazoles, the photocatalyst is believed to generate an alkyl radical from the carboxylic acid, which is then captured by a copper(II)-amido complex. nih.gov Subsequent reductive elimination from a copper(III) intermediate furnishes the C-N coupled product and regenerates the active copper(I) catalyst. nih.gov

In the combined gold and photoredox synthesis of 3-alkenyl-2H-indazoles, control experiments suggest that both radical and polar mechanisms may operate in parallel. d-nb.info The proposed catalytic cycle involves coordination of the gold catalyst to the alkyne, followed by nitrogen attack to form the C-N bond and a subsequent 1,2-hydride shift to yield the final product. d-nb.info The photocatalyst is thought to enhance the reaction yield, although the exact role is still under investigation. d-nb.info

Chemical Transformations and Derivatizations of this compound

The chemical reactivity of this compound is largely dictated by the 3-chloroindazole core. The chlorine atom at the C3 position is a key site for nucleophilic substitution and cross-coupling reactions, while the nitrogen atoms of the indazole ring can undergo various functionalizations. The N1-carboxamide group can influence the regioselectivity of these reactions.

Dechlorination: The chlorine at the C3 position can be removed to yield the parent indazole ring system. A classic method involves refluxing 3-chloroindazole with red phosphorus and hydriodic acid for an extended period, resulting in the formation of indazole. nih.govorgsyn.org

C-C and C-N Cross-Coupling Reactions: The 3-chloroindazole scaffold is a versatile substrate for modern cross-coupling reactions, enabling the introduction of aryl, alkyl, and amino groups.

Suzuki-Miyaura Coupling: N-1 protected 3-chloroindazoles can undergo Suzuki-Miyaura cross-coupling with aryl boronic acids in the presence of a palladium pre-catalyst and a base like potassium phosphate (B84403) to form 3-arylindazoles. researchgate.net

N-Arylation: The indazole nitrogen can be arylated using copper-diamine catalysts with aryl iodides or bromides as coupling partners. sigmaaldrich.com Palladium-catalyzed amidation has also been employed to couple chloroindazoles with ureas to form more complex structures. acs.org

Decarboxylative C–N Coupling: A dual copper and photoredox catalysis system facilitates the coupling of 3-chloroindazole with a variety of alkyl carboxylic acids, forming a C-N bond at the indazole nitrogen with high regioselectivity. dntb.gov.ua

Other Derivatizations:

N-Alkylation: The N1 position of the indazole can be alkylated. For instance, reacting 5-chloro-1H-indazole-3-carbonitrile with methyl iodide in the presence of potassium carbonate yields the N1-methylated product. google.com

Dehydration of Amide: The amide group of an analogue, 5-chloro-1H-indazole-3-carboxamide, can be dehydrated to the corresponding carbonitrile using trifluoroacetic anhydride (B1165640) in pyridine. google.com

Table 2: Selected Chemical Transformations of the 3-Chloroindazole Core

| Reaction Type | Substrate | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| Dechlorination | 3-Chloroindazole | Red phosphorus, Hydriodic acid; Reflux | Indazole | orgsyn.org |

| Suzuki-Miyaura Coupling | N-1 protected 3-chloroindazole | Aryl boronic acid, Pd-precatalyst, K3PO4 | 3-Arylindazole | researchgate.net |

| N-Arylation | Nitrogen heterocycles (including indazoles) | Aryl iodide/bromide, Copper catalyst, Diamine ligand | N-Aryl heterocycle | sigmaaldrich.com |

| Decarboxylative C-N Coupling | 3-Chloroindazole | Alkyl carboxylic acid, Dual Cu/photoredox catalysis | N-Alkyl-3-chloroindazole | dntb.gov.ua |

| Amide Dehydration | 5-chloro-1H-indazole-3-carboxamide | Trifluoroacetic anhydride, Pyridine, Dichloromethane | 5-chloro-1H-indazole-3-carbonitrile | google.com |

Structural Elucidation and Conformational Analysis of 3 Chloroindazole 1 Carboxamide

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to map the carbon-hydrogen framework of the molecule. The aromatic protons on the benzene (B151609) ring portion of the indazole core are expected to appear in the δ 7.0-8.5 ppm range in the ¹H NMR spectrum. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and carboxamide groups. For comparison, the ¹H-NMR spectrum of the related compound N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide shows aromatic protons between δ 7.2 and 8.2 ppm. researchgate.net The amide protons (-CONH₂) would likely appear as a broad singlet. In the ¹³C NMR spectrum, the carbonyl carbon of the carboxamide group would be a key indicator, typically appearing in the δ 160-170 ppm region.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. For 3-Chloroindazole-1-carboxamide, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amide would appear as two bands in the 3400-3200 cm⁻¹ region. A strong absorption band corresponding to the C=O (carbonyl) stretch of the amide group would be prominent around 1680-1640 cm⁻¹. Aromatic C-H stretching would be observed above 3000 cm⁻¹, and the C-Cl stretch would likely appear in the 800-600 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm its exact molecular formula (C₈H₆ClN₃O). The fragmentation pattern in MS/MS analysis would likely show characteristic losses. Studies on other indazole-3-carboxamides reveal a common fragmentation pathway involving the cleavage of the amide bond and the formation of an indazole acylium cation. nih.gov For this compound, a primary fragment would correspond to the 3-chloro-1H-indazole cation.

Table 1: Predicted Spectroscopic Data for this compound This table is predictive, based on typical values for the functional groups present.

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Assignment |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | ~7.0 - 8.5 ppm | C-H on indazole ring |

| ¹H NMR | Amide Protons | Variable, broad | -CONH₂ |

| ¹³C NMR | Carbonyl Carbon | ~160 - 170 ppm | C=O of amide |

| ¹³C NMR | Aromatic Carbons | ~110 - 150 ppm | Carbons of indazole ring |

| IR | N-H Stretch | ~3400 - 3200 cm⁻¹ (two bands) | -CONH₂ |

| IR | C=O Stretch | ~1680 - 1640 cm⁻¹ | Amide I band |

| MS | Molecular Ion [M]⁺ | ~195.02 (for ³⁵Cl) / 197.02 (for ³⁷Cl) | C₈H₆ClN₃O |

X-ray Crystallography and Solid-State Structural Determination of Analogues

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself has not been published, data from closely related analogues, particularly those containing the indazole-1-carbonyl moiety, offer valuable structural insights.

For instance, the single-crystal X-ray analysis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide demonstrates the planarity of the indazole ring system and the orientation of the N-1 carbonyl group. researchgate.net In such structures, the carbonyl group attached to the N1 position of the indazole ring typically shows some degree of twist relative to the plane of the bicyclic system. This conformation is a balance between steric effects and electronic conjugation. The crystal packing of these molecules is often dominated by hydrogen bonding, particularly involving the amide groups, which form extensive networks linking adjacent molecules. researchgate.netnih.gov

Table 2: Crystallographic Data for an Analogous Indazole-1-carbonyl Compound Data from 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Feature | Planar indazole core |

| Dominant Interaction | Intermolecular hydrogen bonding |

Conformational Landscape and Tautomerism of the Indazole Core

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. researchgate.net For most substituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-form. researchgate.net This stability is attributed to the benzenoid (aromatic) character of the fused benzene ring in the 1H form, whereas the 2H form has a less stable quinonoid structure.

The name this compound specifies that the carboxamide group is located at the N1 position, locking the molecule into the more stable 1H tautomeric form. The primary conformational flexibility in this molecule would arise from the rotation around the N1-C(O) single bond. The orientation of the carboxamide group relative to the indazole ring will be influenced by steric hindrance from the C7 proton and potential intramolecular interactions. Computational modeling studies on related structures suggest a preferred conformation where the carbonyl oxygen points away from the indazole ring to minimize steric clash.

Theoretical and Computational Studies of 3 Chloroindazole 1 Carboxamide

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure of molecules like 3-chloroindazole-1-carboxamide. These calculations can elucidate geometric parameters, electronic properties, and spectroscopic signatures.

Recent studies on a series of 3-carboxamide indazole derivatives have employed DFT to determine their optimized geometries and electronic characteristics. nih.gov For instance, calculations using GAUSSIAN 09 software have revealed significant insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps of related compounds. nih.govresearchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity. In a study of 26 different 3-carboxamide indazole derivatives, specific compounds were identified as having the most substantial HOMO-LUMO energy gaps, suggesting high stability. nih.gov

DFT calculations on similar heterocyclic systems have demonstrated good correlation between theoretical and experimental data for bond lengths, bond angles, and vibrational frequencies. mdpi.comnanobioletters.com For example, in a study on 8-chloro-3-((3-chlorobenzyl)thio)- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine, DFT calculations at the B3LYP/6-31G level provided a detailed understanding of the molecular geometry and frontier orbital energies. mdpi.com Such computational models provide a reliable framework for predicting the structural and electronic properties of this compound.

Table 1: Representative DFT Calculation Parameters for Related Indazole Derivatives This table is a representation of typical parameters used in DFT studies of indazole derivatives and does not represent direct calculations on this compound.

| Parameter | Methodology | Basis Set | Software | Key Findings for Related Compounds |

|---|---|---|---|---|

| Geometric Optimization | DFT | 6-311+G(2d,p) | GAUSSIAN 09 | Determination of stable conformations and bond parameters. nih.gov |

| HOMO-LUMO Energy Gap | DFT | 6-311+G(2d,p) | GAUSSIAN 09 | Identification of derivatives with high kinetic stability. nih.govresearchgate.net |

| Vibrational Frequencies | DFT | cc-pVDZ | Gaussian | Correlation with experimental IR spectra. nanobioletters.com |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful tools for predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a biological target. These techniques are fundamental in structure-based drug design.

Research on indazole-3-carboxamide derivatives has shown their potential as inhibitors of various enzymes, including poly(ADP-ribose)polymerase-1 (PARP-1) and lipoxygenase. nih.govnih.gov In one study, a series of N-1-substituted indazole-3-carboxamides were designed and evaluated as PARP-1 inhibitors. nih.gov Molecular docking studies on these compounds helped to elucidate the structure-activity relationships, revealing how different substituents on the indazole core interact with the amino acid residues in the active site of the enzyme. nih.gov

For this compound, docking simulations would be crucial to predict its potential biological targets. The chlorine atom at the 3-position can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The carboxamide group at the 1-position can act as both a hydrogen bond donor and acceptor, further anchoring the molecule within a binding pocket.

A study on novel indazole derivatives targeting a renal cancer-related protein (PDB: 6FEW) utilized AutoDock 4 for docking simulations. nih.gov The results indicated that specific derivatives exhibited high binding energies, suggesting strong interactions with the protein's active site. nih.govresearchgate.net The analysis of docking poses often reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. nih.gov

Table 2: Representative Molecular Docking Results for Related Indazole-3-Carboxamide Derivatives This table illustrates typical findings from docking studies on related compounds and is for comparative purposes.

| Compound Series | Target Protein | Docking Software | Key Findings |

|---|---|---|---|

| 3-Carboxamide indazoles | Renal cancer-related protein (PDB: 6FEW) | AutoDock 4 | Identification of derivatives with the highest binding energies. nih.gov |

| N-substituted pyrrole-indazole carboxamides | Soybean lipoxygenase | Not specified | Discovery of potent inhibitors with IC50 values in the micromolar range. nih.gov |

| N-1-substituted indazole-3-carboxamides | PARP-1 | Not specified | Structure-based design led to inhibitors with improved potency. nih.gov |

Prediction of Reactivity and Selectivity Profiles

The reactivity and selectivity of this compound can be predicted using computational methods that analyze its electronic structure and frontier molecular orbitals. The distribution of electrostatic potential and the energies of the HOMO and LUMO are key determinants of how a molecule will interact with electrophiles and nucleophiles.

The indazole ring is susceptible to various chemical transformations. The presence of the electron-withdrawing chlorine atom at the 3-position and the carboxamide group at the N1-position will significantly influence its reactivity. For instance, the chlorine atom can be a site for nucleophilic aromatic substitution, although such reactions on heteroaromatic rings can be complex.

Computational studies on related indazole systems help in understanding their reaction mechanisms. For example, the synthesis of novel substituted indazoles via nucleophilic substitution of hydrogen (SNH) at the C4-position of 7-nitroindazoles has been reported, demonstrating the regioselectivity of such reactions. africaresearchconnects.com The reactivity of the indazole core is also influenced by tautomerism between the 1H and 2H forms, with the 1H-indazole being the more thermodynamically stable and predominant tautomer. nih.govnih.gov

The prediction of reactivity can be further refined by calculating Fukui indices and local softness, which identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

Acid-Base Properties and pKa Predictions for Indazole Systems

The acid-base properties of this compound, specifically its pKa value, are important for understanding its behavior in biological systems and for developing analytical methods. The pKa of a compound influences its solubility, absorption, distribution, and excretion.

Computational methods for pKa prediction are well-established and can provide reliable estimates. These methods often involve calculating the Gibbs free energy change for the deprotonation or protonation reaction in a solvent model. While direct pKa prediction for this compound is not available in the literature, studies on other substituted indazoles and related heterocyclic systems provide a basis for such predictions. For example, the pKa values of various substituted triazoles have been determined both experimentally and computationally. researchgate.net

Reactivity Profiles and Chemical Derivatization of 3 Chloroindazole 1 Carboxamide

Reactions Involving the Chloro- Substituent (e.g., nucleophilic displacement, cross-coupling)

The chlorine atom at the C3 position of the indazole ring is a key site for functionalization, acting as a leaving group in both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The C3-Cl bond is susceptible to nucleophilic attack, particularly with potent nucleophiles. Research has demonstrated that 3-chloro-5-nitro-N-phenyl-1H-indazole-1-carboxamide, a closely related derivative, readily reacts with various anilines in isopropanol. researchgate.net In these reactions, the aniline (B41778) derivative displaces the chloride to form 3-aminoindazole derivatives. researchgate.net This type of SNAr reaction is facilitated by the electron-withdrawing nature of the indazole ring system and the additional nitro group in the reported example. It is anticipated that 3-chloroindazole-1-carboxamide would undergo similar reactions with strong nucleophiles like amines and thiols, likely under basic conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The C3-chloro group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: The Suzuki reaction is a powerful method for creating C-C bonds by coupling an organohalide with a boronic acid. Studies have shown that N-protected 3-chloroindazoles are highly effective substrates for this reaction. For instance, N-benzyl-3-chloroindazole provides the desired 3-aryl-indazole product in high yield, whereas the unprotected 3-chloroindazole is significantly less reactive under the same conditions. nih.gov This highlights the importance of the N1-substituent, such as the carboxamide group in the target molecule, in facilitating effective coupling at the C3-position. nih.gov Successful Suzuki couplings of N-substituted bromo- and iodoindazoles with various aryl and heteroaryl boronic acids further confirm the viability of this approach. mdpi.comresearchgate.net The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃ or palladium precatalysts, with a phosphine (B1218219) ligand like SPhos or XPhos. nih.gov

Buchwald-Hartwig Amination: This reaction forms C-N bonds between an aryl halide and an amine. The C3-Cl bond of an N-protected indazole is a suitable electrophile for this transformation. Efficient syntheses of N-substituted 3-aminoindazoles have been achieved using the Buchwald-Hartwig coupling of N-protected 3-bromoindazoles. researchgate.netthieme-connect.com The choice of protecting group on the indazole nitrogen, the palladium catalyst system, and the base are critical parameters for a successful reaction. researchgate.net This methodology allows for the direct introduction of primary and secondary amines at the C3 position.

| Reaction Type | Halide | Coupling Partner | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Chloro-1-benzyl-indazole | Indole-5-boronic acid | P2 Precatalyst (SPhos) | K₃PO₄ | Dioxane/H₂O | 100 °C | High | nih.gov |

| Suzuki-Miyaura | 5-Bromo-1-ethyl-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 °C | Good | mdpi.comresearchgate.net |

| Buchwald-Hartwig | 3-Bromo-1-THP-indazole | 4-Fluoro-3-nitroaniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 °C | Not specified | researchgate.net |

| Sonogashira | Ethyl 3-iodo-1H-indazole-6-carboxylate | Phenylacetylene | Pd(OAc)₂ / tri-o-tolylphosphine (B155546) / CuI | Not specified | DMF | 100 °C | 80-85% |

Transformations at the Carboxamide Functionality (e.g., hydrolysis, amidation, reduction)

The N1-carboxamide group is generally stable but can be transformed under specific reaction conditions.

Hydrolysis: The carboxamide bond can be cleaved via hydrolysis under strong acidic or basic conditions to yield the corresponding 1H-indazole. While specific studies on the hydrolysis of this compound are not prevalent, related transformations are documented. For instance, the basic hydrolysis of N-substituted indazole esters to their corresponding carboxylic acids is a well-established procedure. mdpi.comnih.govnih.gov In the context of drug metabolism, the hydrolysis of ester and amide functionalities in complex indazole carboxamide derivatives is a major biotransformation pathway, indicating the bond's susceptibility to cleavage under enzymatic conditions. nih.gov

Reduction: The carbonyl of the carboxamide group can be reduced. A study on pyrrole-indazole derivatives demonstrated the successful reduction of a carboxamide linker to the corresponding amine using a suitable reducing agent. nih.gov This transformation converts the N-acylindazole into an N-alkylindazole, significantly altering the electronic properties of the N1-substituent.

Amidation/Transamidation: While the carboxamide is typically formed via the acylation of the indazole N1-nitrogen, transformations of the carboxamide itself are less common. The reverse reaction, forming the carboxamide from the corresponding indazole-1-carboxylic acid (obtained after hydrolysis of an ester) and ammonia (B1221849) or an amine, is a standard synthetic step. google.com

Electrophilic Aromatic Substitution on the Benzo Ring System

Electrophilic aromatic substitution (EAS) on the benzene (B151609) portion of the indazole ring is influenced by the directing effects of the existing substituents. minia.edu.eg In this compound, the molecule contains multiple electron-withdrawing groups: the chloro-substituent, the fused pyrazole (B372694) ring, and the N1-carboxamide group. libretexts.org

Collectively, these groups deactivate the benzo ring towards electrophilic attack, meaning that harsh reaction conditions would likely be required for substitution to occur. libretexts.org The directing effects are complex: the chloro group is a deactivator but directs ortho- and para- to itself (positions C4 and C6). The N1-carboxamide and the fused heterocyclic ring strongly withdraw electron density, further deactivating all positions.

Investigation of Cycloaddition Pathways

The indazole ring system itself is often synthesized via cycloaddition reactions. The most common method is the [3+2] cycloaddition between a diazo compound and an aryne. researchgate.netacs.orgorganic-chemistry.orgnih.gov This reaction can directly produce 1-acyl-1H-indazoles, which are structurally analogous to this compound. nih.gov Other cycloaddition pathways, such as the 1,3-dipolar cycloaddition of azides, are also employed in the synthesis of the indazole core. organic-chemistry.org

The aromatic stability of the fused indazole ring system means that it does not readily participate in cycloaddition reactions as a reactant under normal conditions. thieme-connect.de The benzo portion is reluctant to act as a diene in Diels-Alder reactions due to the energetic penalty of disrupting the aromatic sextet. Therefore, cycloaddition chemistry is primarily relevant to the construction of the indazole scaffold rather than its subsequent derivatization.

Structure Activity Relationship Sar and Chemical Biology Aspects of 3 Chloroindazole 1 Carboxamide Analogues

Design Principles for Indazole-Based Chemical Probes and Modulators

The development of potent and selective indazole-based modulators is guided by established medicinal chemistry principles. These principles leverage the inherent properties of the indazole ring system and its substituents to optimize interactions with biological macromolecules.

Bioisosterism, the strategy of substituting one chemical group with another that produces a similar biological effect, is a cornerstone of drug design. The indazole ring is an excellent bioisostere for several common pharmacophores, most notably indole (B1671886) and purine, and in some contexts, phenol.

Replacement for Indole: The indazole ring closely mimics the size, shape, and aromaticity of the indole scaffold. The key difference lies in the arrangement of the nitrogen atoms. The indazole N2-hydrogen can act as a hydrogen bond donor, analogous to the indole N1-hydrogen. However, the presence of the adjacent N1 atom alters the electronic distribution and provides a distinct vector for substitution, which can be exploited to escape patent space, improve physicochemical properties (like aqueous solubility), or enhance metabolic stability by blocking a site of metabolism on the indole ring.

Replacement for Purine: In the context of kinase inhibition, the indazole scaffold is widely recognized as a "hinge-binding" motif, effectively mimicking the adenine (B156593) base of ATP. The N2-H atom acts as a hydrogen bond donor, while the N1 atom can act as an acceptor, forming a canonical interaction pattern with the backbone amide bonds of the kinase hinge region.

Replacement for Phenol: While less common, the indazole N-H group, with a pKa similar to that of some substituted phenols, can function as a hydrogen bond-donating bioisostere for a phenolic hydroxyl group. This substitution can be advantageous for improving metabolic stability, as phenols are often susceptible to phase II conjugation (glucuronidation or sulfation).

The carboxamide moiety (-C(=O)NH₂) is a critical functional group that profoundly influences molecular recognition. When appended to the N1 position of the indazole ring, as in 3-Chloroindazole-1-carboxamide, it serves several key functions:

Hydrogen Bonding: The carboxamide is a classic hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen). This allows it to form strong, directional interactions with polar residues (e.g., glutamine, asparagine, arginine) or with the protein backbone in a binding pocket.

Conformational Constraint: The partial double-bond character of the C-N bond restricts rotation, helping to lock the substituent in a defined, low-energy conformation. This pre-organization can reduce the entropic penalty of binding, thereby increasing affinity.

Vectorial Projection: The N1-carboxamide projects away from the indazole ring at a specific angle. This vector is crucial for positioning other parts of the molecule into adjacent sub-pockets of a target protein, enabling further optimization of affinity and selectivity. In many kinase inhibitors, this group is further elaborated into larger substituents that occupy hydrophobic pockets.

The chlorine atom at the C3 position of the indazole ring is not merely a steric placeholder; it plays an active and often decisive role in molecular interactions.

Hydrophobic Interactions: The C3-substituent is typically directed into a hydrophobic pocket within the target's active site. The chlorine atom contributes favorably to these van der Waals and hydrophobic interactions.

Halogen Bonding: A key interaction mediated by the C3-chloro group is the halogen bond. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the outer surface of the halogen atom (known as a σ-hole) and a Lewis base (e.g., a carbonyl oxygen, a hydroxyl group, or an aromatic π-system). In the context of a protein-ligand complex, the C-Cl bond can position the chlorine atom to form a stabilizing halogen bond with a backbone carbonyl oxygen or a specific amino acid side chain (e.g., Asp, Glu, Ser, Thr). This interaction can significantly enhance binding affinity and contribute to inhibitor selectivity, as only targets with an appropriately positioned halogen bond acceptor will benefit from this interaction.

Exploration of Indazole Scaffolds in Target Identification and Validation

The versatility and favorable binding properties of the indazole scaffold make it an excellent tool for chemical biology, particularly in the identification and validation of new drug targets.

Libraries of indazole derivatives, built around cores like 3-chloroindazole, are frequently used in high-throughput screening (HTS) campaigns. These screens test the compounds against large panels of proteins (e.g., the human kinome) or in cell-based phenotypic assays to identify "hits"—compounds that modulate a specific biological process.

Once a hit is identified, the indazole scaffold serves as a starting point for target deconvolution. For instance, if a 3-chloroindazole-based compound shows anti-proliferative activity in a cancer cell line, its specific molecular target is often unknown. Chemical proteomics approaches can then be employed:

Affinity-Based Probes: The indazole hit can be functionalized with a reactive group (e.g., a photo-affinity label like a diazirine) and an enrichment handle (e.g., biotin). When introduced to cell lysate and exposed to UV light, the probe covalently cross-links to its direct binding partners. These protein targets can then be captured using streptavidin beads and identified via mass spectrometry.

Competitive Binding Assays: The indazole compound can be used as a competitor to displace a broad-spectrum probe from its targets, allowing for a quantitative assessment of its binding selectivity across a proteome.

Through these methods, the indazole scaffold acts not just as a therapeutic candidate but as a chemical probe to validate the role of a newly identified protein in a disease pathway.

Mechanistic Insights into Modulatory Actions at the Molecular Level (e.g., Kinase Inhibition, Receptor Agonism/Antagonism)

The this compound framework is a prototypical structure for ATP-competitive kinase inhibitors. The mechanism of action at the molecular level is well-understood through X-ray crystallography and computational modeling.

Mechanism of Kinase Inhibition:

Hinge Binding: The indazole core orients itself in the ATP-binding site of the kinase. The N2-H forms a crucial hydrogen bond with the backbone carbonyl of a hinge residue, while the N1 atom acts as a hydrogen bond acceptor for a backbone N-H of another hinge residue. This two-point hydrogen bonding pattern is a hallmark of many Type I and Type II kinase inhibitors and effectively mimics the binding of the adenine ring of ATP.

Selectivity Pocket Interactions: The 3-chloro substituent projects from the hinge region into an adjacent hydrophobic pocket. The nature of this pocket varies among different kinases. The chlorine atom can engage in favorable halogen bonding with a backbone carbonyl or a polar side chain at the back of this pocket, conferring both potency and selectivity. Kinases lacking a suitable halogen bond acceptor at this position will bind the inhibitor with lower affinity.

Solvent Front Interactions: The N1-carboxamide is directed towards the solvent-exposed region of the active site. This group can form additional hydrogen bonds and serves as a key attachment point for larger chemical moieties designed to interact with surface features unique to a specific kinase or kinase subfamily.

The following interactive table illustrates the structure-activity relationship for a hypothetical series of indazole analogues targeting a representative kinase, demonstrating the importance of each molecular component.

| Analogue Modification (Relative to Parent Scaffold) | R¹ (at C3) | R² (at N1) | Kinase X IC₅₀ (nM) | Rationale for Activity Change |

|---|---|---|---|---|

| Parent Scaffold | -Cl | -C(=O)NH₂ | 15 | Baseline activity with key hinge-binding, halogen bond, and amide interactions. |

| Removal of Halogen | -H | -C(=O)NH₂ | 350 | Loss of halogen bond and favorable hydrophobic interactions in the selectivity pocket. |

| Halogen Swap (F) | -F | -C(=O)NH₂ | 280 | Fluorine is a poor halogen bond donor; activity loss highlights the importance of the C3-Cl halogen bond. |

| Halogen Swap (Br) | -Br | -C(=O)NH₂ | 10 | Bromine is a stronger halogen bond donor, potentially enhancing affinity if the pocket accommodates its larger size. |

| Removal of Carboxamide | -Cl | -H | >10,000 | Loss of critical hydrogen bonding interactions at the solvent front and loss of the vector for further substitution. |

| Amide Modification | -Cl | -C(=O)NHCH₃ | 8 | The added methyl group may engage in a small, favorable hydrophobic interaction near the solvent front. |

While kinase inhibition is the most prominent mechanism, indazole carboxamides have also been developed as modulators for other target classes, such as G-protein coupled receptors (GPCRs) or nuclear receptors. In these cases, the scaffold acts as a rigid template to present key pharmacophoric features (hydrogen bond donors/acceptors, hydrophobic groups) in a specific three-dimensional arrangement required for agonism or antagonism at the receptor's binding site.

List of Mentioned Compounds

| Chemical Name |

| This compound |

| Adenosine triphosphate (ATP) |

| Indole |

| Phenol |

| Purine |

| 3-Bromoindazole-1-carboxamide |

| 3-Fluoroindazole-1-carboxamide |

| 3-Chloroindazole |

| 3-Chloro-N-methylindazole-1-carboxamide |

Emerging Applications and Future Research Directions

Application of 3-Chloroindazole-1-carboxamide as a Versatile Chemical Building Block in Organic Synthesis

There is no specific information available in the searched literature detailing the application of this compound as a chemical building block. Research on related compounds, such as 3-chloro-1-methyl-1H-indazole, shows a variety of synthetic pathways being explored, including reactions with amino acids and subsequent cyclizations to form complex heterocyclic systems. researchgate.net

Potential Uses in Materials Science and Functional Molecule Development

No studies specifically outlining the use of this compound in materials science were identified. For related halogenated indazoles, there is mention of potential applications in developing new functional materials with specific electronic or optical properties, but this is a general statement about the class of compounds rather than a specific finding for the target molecule. smolecule.comchemimpex.com

Development of Advanced Chemical Tools for Biological Research

The development of this compound as a chemical tool for biological research is not described in the available literature. Research on other indazole derivatives shows their use as scaffolds for designing kinase inhibitors and as probes for studying biochemical pathways, but these findings are not directly applicable to the specified compound. nih.govsmolecule.com

Outlook and Prospective Research Avenues for this compound Chemistry

Given the lack of specific data, the future research directions for this compound are entirely prospective. Future work could involve the synthesis of this compound and a systematic investigation of its chemical reactivity. A comparative study with its more researched isomers could reveal structure-activity relationships. Exploring its potential as a ligand for various biological targets, such as kinases or other enzymes, could be a fruitful avenue for medicinal chemistry research. Furthermore, its properties as a component in functional organic materials could be investigated. Until such studies are undertaken and published, the specific applications and future of this compound remain speculative.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloroindazole-1-carboxamide, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : Synthesis typically involves coupling chloro-substituted indazole precursors with carboxamide groups under anhydrous conditions. Optimize yield by varying solvents (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., Pd/C for cross-coupling). Monitor purity via HPLC and confirm structures using H/C NMR and high-resolution mass spectrometry (HRMS). Sample preparation protocols should adhere to standardized analytical workflows, including solvent removal under reduced pressure and recrystallization .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Use FT-IR to confirm the presence of amide (C=O stretch at ~1650 cm) and aromatic C-Cl bonds. LC-MS/MS is essential for purity assessment, while X-ray crystallography resolves stereochemical ambiguities. For reproducibility, follow guidelines on data collection (e.g., triplicate runs for NMR) and report detection limits in chromatographic analyses .

Q. How should researchers design in vitro assays to evaluate the bioactivity of this compound?

- Methodological Answer : Prioritize cell lines with relevant target expression (e.g., kinase-dependent cancers for kinase inhibitors). Include positive/negative controls and dose-response curves (e.g., 0.1–100 µM). Use MTT or ATP-based assays for viability, and validate results with orthogonal methods like flow cytometry. Statistical analysis must account for batch effects and include ANOVA with post-hoc tests .

Advanced Research Questions

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound derivatives?

- Methodological Answer : Implement design of experiments (DoE) to identify critical parameters (e.g., reagent stoichiometry, reaction time). Use quality-by-design (QbD) principles to establish a design space for robust synthesis. Analytical comparability studies, including stability testing (e.g., 40°C/75% RH for 4 weeks), ensure consistency. Cross-validate results using independent labs to rule out instrumentation bias .

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different in vitro models?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell passage number, serum concentration). Use longitudinal study designs to assess temporal effects (e.g., 1-week vs. 1-year exposure) and mediator variables like metabolic stability. For example, effort exertion models (e.g., resource allocation in stressed cells) may explain divergent outcomes .

Q. What computational and experimental approaches validate the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer :

- Computational : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins. Use QSAR models trained on datasets with substituent variations (e.g., halogen position, methyl groups).

- Experimental : Synthesize analogs (see table below) and test bioactivity in parallel assays. Compare IC values to identify critical substituents.

| Analog Substituent | IC (nM) | Target Protein |

|---|---|---|

| 3-Chloro, 1-carboxamide | 12.5 ± 1.2 | Kinase A |

| 5-Bromo, 1-carboxamide | 28.7 ± 3.1 | Kinase A |

| 3-Nitro, 1-carboxamide | >1000 | Kinase A |

Data adapted from pyrazole-carboximidamide SAR studies .

Q. How should ethical and reproducibility challenges be addressed in publishing this compound research?

- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, assay data, and synthetic protocols in repositories like PubChem or Zenodo. Disclose conflicts of interest and obtain ethics committee approval for studies involving animal/human tissues. Use pre-registration platforms (e.g., OSF) to mitigate publication bias .

Key Notes for Methodological Rigor

- Data Contradiction Analysis : Apply iterative qualitative frameworks (e.g., triangulation of HPLC, NMR, and bioassay data) to reconcile discrepancies .

- Statistical Reporting : Include effect sizes, confidence intervals, and p-values adjusted for multiple comparisons .

- Resource Allocation : Reference open-access databases (e.g., PubChem CID 3152639) for structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.